molecular formula C25H27N3O3 B253178 N-[4-(benzyloxy)phenyl]-4-(3-methoxyphenyl)-1-piperazinecarboxamide

N-[4-(benzyloxy)phenyl]-4-(3-methoxyphenyl)-1-piperazinecarboxamide

货号 B253178
分子量: 417.5 g/mol
InChI 键: YEJLFIWMENMZGT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[4-(benzyloxy)phenyl]-4-(3-methoxyphenyl)-1-piperazinecarboxamide, also known as BRL-15572, is a selective antagonist of the dopamine D3 receptor. It was first synthesized in 2005 by researchers at the University of Nottingham and has since been studied for its potential applications in the treatment of neurological and psychiatric disorders. In

科学研究应用

N-[4-(benzyloxy)phenyl]-4-(3-methoxyphenyl)-1-piperazinecarboxamide has been studied for its potential applications in the treatment of neurological and psychiatric disorders, such as Parkinson's disease, schizophrenia, and addiction. It has been shown to selectively block the dopamine D3 receptor, which is involved in the regulation of reward and motivation. By blocking this receptor, N-[4-(benzyloxy)phenyl]-4-(3-methoxyphenyl)-1-piperazinecarboxamide may help to reduce the symptoms of these disorders.

作用机制

N-[4-(benzyloxy)phenyl]-4-(3-methoxyphenyl)-1-piperazinecarboxamide selectively blocks the dopamine D3 receptor, which is primarily found in the mesolimbic pathway of the brain. This pathway is involved in the regulation of reward and motivation, and dysfunction of this pathway has been implicated in the development of addiction and other psychiatric disorders. By blocking the dopamine D3 receptor, N-[4-(benzyloxy)phenyl]-4-(3-methoxyphenyl)-1-piperazinecarboxamide may help to reduce the symptoms of these disorders.
Biochemical and Physiological Effects:
N-[4-(benzyloxy)phenyl]-4-(3-methoxyphenyl)-1-piperazinecarboxamide has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to reduce the reinforcing effects of drugs of abuse, such as cocaine and nicotine. It has also been shown to reduce the symptoms of Parkinson's disease in animal models. However, further research is needed to determine the full extent of its biochemical and physiological effects.

实验室实验的优点和局限性

One of the advantages of using N-[4-(benzyloxy)phenyl]-4-(3-methoxyphenyl)-1-piperazinecarboxamide in lab experiments is its selectivity for the dopamine D3 receptor. This allows researchers to specifically target this receptor and study its effects. However, one of the limitations of using N-[4-(benzyloxy)phenyl]-4-(3-methoxyphenyl)-1-piperazinecarboxamide is its potential for off-target effects. Like all drugs, N-[4-(benzyloxy)phenyl]-4-(3-methoxyphenyl)-1-piperazinecarboxamide may interact with other receptors or proteins in the body, which could complicate the interpretation of experimental results.

未来方向

There are a number of future directions for research on N-[4-(benzyloxy)phenyl]-4-(3-methoxyphenyl)-1-piperazinecarboxamide. One area of interest is its potential for the treatment of addiction. As a selective dopamine D3 receptor antagonist, N-[4-(benzyloxy)phenyl]-4-(3-methoxyphenyl)-1-piperazinecarboxamide may be able to reduce the reinforcing effects of drugs of abuse and help to prevent relapse. Another area of interest is its potential for the treatment of Parkinson's disease. While N-[4-(benzyloxy)phenyl]-4-(3-methoxyphenyl)-1-piperazinecarboxamide has shown promise in animal models, further research is needed to determine its efficacy and safety in humans. Additionally, researchers may explore the potential for N-[4-(benzyloxy)phenyl]-4-(3-methoxyphenyl)-1-piperazinecarboxamide in the treatment of other psychiatric disorders, such as schizophrenia and depression.

合成方法

N-[4-(benzyloxy)phenyl]-4-(3-methoxyphenyl)-1-piperazinecarboxamide is synthesized using a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 4-(3-methoxyphenyl)piperazine with 4-benzyloxybenzaldehyde to form N-[4-(benzyloxy)phenyl]-4-(3-methoxyphenyl)-1-piperazinecarbaldehyde. This intermediate is then reduced using sodium borohydride to form the final product, N-[4-(benzyloxy)phenyl]-4-(3-methoxyphenyl)-1-piperazinecarboxamide.

属性

产品名称

N-[4-(benzyloxy)phenyl]-4-(3-methoxyphenyl)-1-piperazinecarboxamide

分子式

C25H27N3O3

分子量

417.5 g/mol

IUPAC 名称

4-(3-methoxyphenyl)-N-(4-phenylmethoxyphenyl)piperazine-1-carboxamide

InChI

InChI=1S/C25H27N3O3/c1-30-24-9-5-8-22(18-24)27-14-16-28(17-15-27)25(29)26-21-10-12-23(13-11-21)31-19-20-6-3-2-4-7-20/h2-13,18H,14-17,19H2,1H3,(H,26,29)

InChI 键

YEJLFIWMENMZGT-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4

规范 SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。